(3β)-异孕烯醇酮硫酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (3beta)-Allopregnanolone sulfate involves the conversion of progesterone through enzymatic actions involving 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase. This process results in the formation of allopregnanolone, which can then be sulfated to increase its solubility and bioavailability (Brinton & Wang, 2006; Baillie, Sjövall, & Herz, 1975).

Molecular Structure Analysis

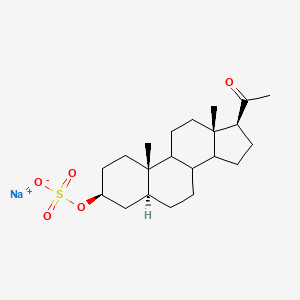

The molecular structure of (3beta)-Allopregnanolone sulfate is characterized by a pregnane backbone with specific hydroxylation and sulfation that enhance its neuroactive properties. The 3beta-hydroxy group and sulfate moiety are critical for its interaction with GABA receptors, influencing its modulation of neuronal activity and neuroprotective effects (Diviccaro et al., 2021).

Chemical Reactions and Properties

(3beta)-Allopregnanolone sulfate's chemical properties, such as its ability to interact with GABA-A receptors, are pivotal in its modulation of synaptic transmission. It acts as a positive allosteric modulator, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain. This modulation is crucial for its anxiolytic, anticonvulsant, and sedative effects (Melcangi & Panzica, 2014).

Physical Properties Analysis

The physical properties of (3beta)-Allopregnanolone sulfate sodium salt, such as its solubility in water and stability, are influenced by its sulfate group. This modification enhances its potential for clinical applications by improving its pharmacokinetic profile, including absorption and distribution within the body (Comin et al., 1999).

Chemical Properties Analysis

Chemically, (3beta)-Allopregnanolone sulfate exhibits high affinity for GABA-A receptors, contributing to its potent modulatory effects. Its interaction with these receptors influences chloride ion flux, leading to hyperpolarization of neurons and a reduction in neuronal excitability. The specificity and potency of this interaction are key to its therapeutic potential in various neuropsychiatric disorders (Akk et al., 2007).

科学研究应用

神经生物学和抑郁样行为

异孕烯醇酮是一种与“(3β)-异孕烯醇酮硫酸钠盐”密切相关的类固醇,已对其在抑郁样行为和神经营养适应中的作用进行了广泛的研究。研究表明,在应激诱发的抑郁模型(如啮齿动物的社会隔离和慢性不可预测应激)中,异孕烯醇酮水平显着降低。给予异孕烯醇酮或上调其水平的药物(包括选择性血清素再摄取抑制剂 (SSRI))已被证明可以减少抑郁样行为。这种作用可能是通过神经发生介导的,特别是在海马中,并且涉及脑源性神经营养因子 (BDNF),这对于观察到的抗抑郁样行为至关重要 (Almeida, Nin, & Barros, 2020).

多效作用和应激相关疾病

异孕烯醇酮表现出多效作用,表明其对包括创伤后应激障碍、抑郁症和因应激而加重的神经系统疾病在内的各种应激相关疾病具有治疗潜力。该综述强调了异孕烯醇酮及其前体的广泛作用,突出了其在体内的转化及其对 GABA_A 受体、促皮质激素释放因子 (CRF) 和促炎信号的调节。这个全面的框架表明异孕烯醇酮在预防和治疗应激相关疾病中都起着关键作用 (Boero, Porcu, & Morrow, 2019).

抗抑郁机制和神经活性类固醇

3α-还原神经活性类固醇(包括异孕烯醇酮)参与抑郁和抗抑郁剂机制引起了关注。众所周知,抗抑郁剂会提高大脑中这些神经活性类固醇的水平,这与抑郁症患者的治疗结果相关。这些证据表明神经活性类固醇对抗抑郁机制做出了关键贡献,为治疗重度抑郁症的临床研究提供了新的方向 (Uzunova, Sampson, & Uzunov, 2006).

神经发生和神经退行性疾病

异孕烯醇酮在神经发生和神经退行性疾病中起着重要作用,特别是在帕金森病 (PD) 和阿尔茨海默病 (AD) 的背景下。它参与产生新细胞并将它们整合到神经元回路中,这对于解决神经退行性病理至关重要。该综述阐明了异孕烯醇酮对黑质纹状体束神经发生状态的影响,以及它作为治疗 PD 和 AD 的神经营养剂的潜力 (Wang, 2014).

女性的应激反应

已探讨异孕烯醇酮在女性应激反应中的作用,研究表明它在调节下丘脑-垂体-肾上腺 (HPA) 轴功能以恢复稳态方面具有重要意义。该研究重点关注女性对急性应激的独特反应,考虑到女性更容易出现情绪和应激相关障碍。这些发现强调了神经活性类固醇在女性应激相关疾病治疗策略中的重要性 (Pisu 等,2022).

属性

IUPAC Name |

sodium;[(3S,5S,10S,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h14-19H,4-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t14-,15-,16?,17+,18?,19?,20-,21+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEMMUZNTWFYGK-OUJOLINGSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3|A)-Allopregnanolone Sulfate Sodium Salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)

![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)

![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)